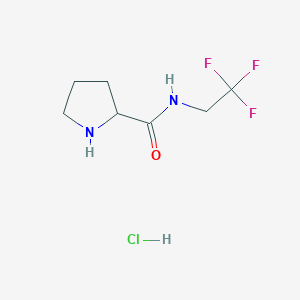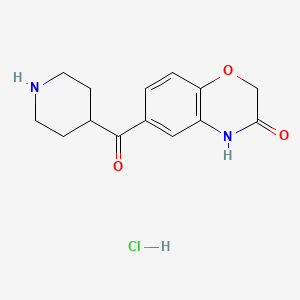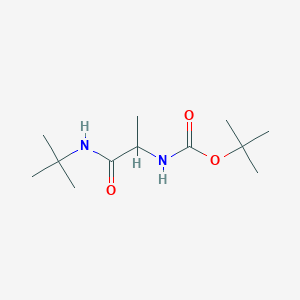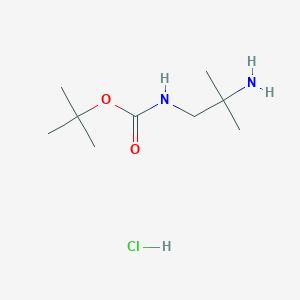
Clorhidrato de N-(2,2,2-trifluoroetil)pirrolidina-2-carboxamida
Descripción general
Descripción
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C7H11F3N2O•HCl and a molecular weight of 232.63 . It is used extensively in scientific research due to its unique properties, making it valuable for various applications such as drug development and organic synthesis.
Molecular Structure Analysis
The InChI code for N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-2-1-3-11-5;/h5,11H,1-4H2,(H,12,13);1H . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is a solid at room temperature . It has a molecular weight of 232.63 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Clorhidrato de N-(2,2,2-trifluoroetil)pirrolidina-2-carboxamida: Un Análisis Exhaustivo
Aplicaciones Terapéuticas: Este compuesto ha mostrado promesa en el campo de la medicina, particularmente en el desarrollo de fármacos. Se ha mencionado en el contexto de métodos de tratamiento, incluyendo aquellos para la artritis reumatoide . Sus propiedades únicas pueden contribuir a la supresión de los mecanismos inflamatorios, lo cual es crucial en el tratamiento de diversas enfermedades autoinmunes.
Investigación en Proteómica: Como bioquímico para la investigación en proteómica, este compuesto se utiliza para estudiar proteínas y sus funciones. La proteómica es vital para comprender los mecanismos de la enfermedad y desarrollar terapias dirigidas .
Aplicaciones Industriales: Si bien las aplicaciones industriales específicas no se detallan en los resultados de la búsqueda, se ha reconocido el potencial del compuesto en esta área. Podría utilizarse en procesos químicos que requieren sus propiedades específicas.
Composiciones Farmacéuticas: Está involucrado en procesos para preparar composiciones farmacéuticas, lo que indica su papel en la creación de medicamentos que pueden tratar enfermedades .
Investigación y Desarrollo: El compuesto se utiliza principalmente para fines de investigación, contribuyendo al conocimiento científico y potencialmente conduciendo a avances en varios campos .
Mecanismo De Acción
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride has been studied for its potential mechanism of action in biochemical and physiological processes. It has been found to act as a proton shuttle, transferring protons from one molecule to another. Additionally, N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride has been found to interact with proteins and enzymes, modulating their activity and thus influencing the biochemical pathways in which they are involved.
Biochemical and Physiological Effects
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride has been studied for its effects on biochemical and physiological processes. It has been found to act as a proton shuttle, transferring protons from one molecule to another, and to interact with proteins and enzymes, modulating their activity. Additionally, N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride has been found to have anti-inflammatory and anti-oxidant effects, as well as to be able to modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride for scientific research offers a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is soluble in water and ethanol, making it easy to use in laboratory experiments. However, there are also some limitations to its use. N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is a relatively new compound, and its effects on biochemical and physiological processes are still not fully understood. Additionally, its solubility in water and ethanol is relatively low, making it difficult to use in certain experiments.
Direcciones Futuras
In the future, N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride could be studied further for its potential applications in scientific research. Its effects on biochemical and physiological processes could be further investigated, as could its potential use as a therapeutic agent for the treatment of various diseases. Additionally, its potential use as a ligand for chemical synthesis and as a catalyst for biochemical reactions could be explored further. Furthermore, its potential use in drug discovery and development could be studied in greater detail. Finally, its solubility in water and ethanol could be improved, making it easier to use in laboratory experiments.
Safety and Hazards
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is considered hazardous. It has been assigned the GHS07 pictogram, and the safety information includes the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and the precautionary statement P261 . These codes correspond to specific hazards and precautions associated with the compound.
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-2-1-3-11-5;/h5,11H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDAIUBBNHEOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)

![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)

![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)





